(2S)-2-(2-Methylpropyl)aziridine
Description
Significance of Chiral Aziridine (B145994) Scaffolds in Advanced Organic Synthesis
Chiral aziridines are invaluable building blocks in advanced organic synthesis due to their unique structural and reactive properties. researchgate.netresearchgate.net Their high ring strain and polarized carbon-heteroatom bonds make them exceptionally reactive intermediates for a wide range of chemical transformations, including cycloadditions, rearrangements, and isomerizations. researchgate.net The ability of the aziridine ring to undergo stereospecific and regioselective ring-opening reactions with various nucleophiles is a cornerstone of their synthetic utility. researchgate.netmdpi.com This reactivity allows for the efficient construction of complex, nitrogen-containing molecules from simpler precursors.
The significance of chiral aziridines is underscored by their role as precursors to a diverse array of biologically active compounds and pharmaceuticals. researchgate.netnih.gov Over 130 biologically active compounds containing the aziridine motif have been identified, exhibiting pharmacological activities such as antitumor, antimicrobial, and antibacterial effects. researchgate.netacs.org Consequently, chiral aziridines are crucial for the synthesis of important molecules like amino acids, β-lactam antibiotics, alkaloids, and other nitrogen-containing heterocycles such as azetidines, imidazoles, and piperidines. researchgate.netresearchgate.netacs.org The stereochemical information embedded in a chiral aziridine can be effectively transferred to the product, making them powerful tools for asymmetric synthesis. researchgate.netsci-hub.se
Historical Context of Aziridine Chemistry Relevant to Chiral Derivatives
The history of aziridines dates back to 1888 with the first synthesis of the parent compound, ethylene (B1197577) imine, by Gabriel. sci-hub.seillinois.edu For a considerable period, the synthetic potential of aziridines was not fully realized, and they were often considered unstable and difficult to handle. researchgate.net The development of aziridine chemistry has largely progressed along two main avenues: the establishment of reliable synthetic methods and the ability to control their subsequent ring-opening transformations. illinois.edu
The exploration of chiral aziridines as a distinct and valuable class of compounds for stereoselective synthesis is a more recent development. researchgate.net A significant breakthrough in this area was the realization that the stereochemistry of the aziridine ring could be controlled and that these chiral scaffolds could serve as templates for the synthesis of enantiomerically pure molecules. researchgate.netsci-hub.se The development of methods to access chiral nonracemic aziridines, often from readily available chiral starting materials or through asymmetric synthesis, has been pivotal. sci-hub.se For instance, the conversion of chiral epoxides, which became widely accessible through methods like the Sharpless asymmetric epoxidation, into chiral aziridines demonstrated a powerful and stereospecific route to these compounds. sci-hub.se This historical progression has transformed aziridines from mere chemical curiosities into indispensable tools in the arsenal (B13267) of the modern organic chemist. sci-hub.seillinois.edu
Current Research Landscape and the Focus on Stereoselective Transformations of Aziridines
The current research landscape in aziridine chemistry is vibrant and heavily focused on the development of new stereoselective transformations. cancer.govnih.gov A major area of investigation is the catalytic and enantioselective aziridination of alkenes, which provides direct access to chiral aziridines from simple starting materials. researchgate.netillinois.edu Various transition-metal-based catalytic systems, particularly those involving rhodium and copper, have been developed to achieve high levels of enantioselectivity. acs.orgillinois.edu
Modern synthetic strategies are not only concerned with the formation of the aziridine ring but also with its subsequent stereocontrolled manipulation. illinois.edunih.gov The regioselective and stereospecific ring-opening of aziridines using a wide array of carbon and heteroatom nucleophiles is a central theme. mdpi.comacs.org These reactions are often catalyzed by transition metals and allow for the synthesis of valuable β-functionalized alkylamines. mdpi.com
Furthermore, aziridines are being explored as precursors to azomethine ylides, which can then participate in [3+2] cycloaddition reactions to form various five-membered nitrogen-containing heterocycles. nih.gov The development of multicomponent reactions involving aziridines is another active area of research, offering efficient and environmentally friendly routes to complex molecular architectures. nih.gov Computational studies are also playing an increasingly important role in understanding the mechanisms of these transformations and in designing new, more effective catalysts and reactions. acs.org The overarching goal of current research is to expand the synthetic utility of chiral aziridines, making them even more powerful and versatile tools for the construction of stereochemically complex and biologically significant molecules.
Table of Synthetic Approaches to Chiral Aziridines
| Method | Description | Key Features |
| From Chiral Epoxides | Nucleophilic ring-opening of a chiral epoxide with an azide (B81097), followed by reduction and intramolecular cyclization. | Stereospecific (double inversion of stereochemistry). Provides access to chiral aziridino alcohols. sci-hub.se |
| Catalytic Asymmetric Aziridination of Alkenes | Direct transfer of a nitrene group to an alkene, catalyzed by a chiral transition metal complex (e.g., Rh, Cu). | Atom-economical. Allows for high enantioselectivity through ligand design. acs.orgillinois.edu |
| From Chiral Amino Alcohols | Intramolecular cyclization of a chiral 1,2-amino alcohol, often via activation of the hydroxyl group (e.g., Mitsunobu reaction). | Utilizes readily available chiral pool starting materials. Stereospecific. wikipedia.org |
| Carbene Transfer to Imines | Reaction of a diazo compound with an imine, often catalyzed by a Lewis acid or a transition metal. | Can provide cis-aziridines with high diastereoselectivity. nih.govorganic-chemistry.org |
| Aza-Michael Addition/Intramolecular Cyclization | Conjugate addition of an amine to an α,β-unsaturated system, followed by intramolecular ring closure. | Organocatalytic methods have been developed, often yielding trans-substituted aziridines. nih.gov |
Structure
3D Structure
Properties
CAS No. |
23852-57-5 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(2S)-2-(2-methylpropyl)aziridine |
InChI |
InChI=1S/C6H13N/c1-5(2)3-6-4-7-6/h5-7H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
KGHFQEDPQOKCSJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN1 |
Canonical SMILES |
CC(C)CC1CN1 |
Origin of Product |
United States |
Reactivity and Stereocontrolled Transformations of 2s 2 2 Methylpropyl Aziridine and Aziridine Derivatives
Nucleophilic Ring-Opening Reactions
The high ring strain of aziridines, approximately 27 kcal/mol, is the driving force for nucleophilic ring-opening reactions, which are a cornerstone for the synthesis of β-functionalized amines. acs.orgnih.gov The regioselectivity and stereospecificity of these reactions are critical aspects that dictate their synthetic utility. acs.orgnih.gov
Regioselectivity and Stereospecificity in Ring Opening
The regioselectivity of nucleophilic ring-opening of 2-substituted aziridines is a complex interplay of steric and electronic factors, influenced by the nature of the substituent on the aziridine (B145994), the incoming nucleophile, and the reaction conditions. rsc.org Generally, the attack of the nucleophile can occur at either the substituted C2 carbon or the unsubstituted C3 carbon of the aziridine ring. frontiersin.org
In the case of non-activated 2-substituted aziridines, the ring opening often proceeds through an aziridinium (B1262131) ion intermediate. rsc.org The regiochemical outcome is governed by the balance between the stability of the developing carbocation at the C2 and C3 positions and the steric hindrance presented by the substituent at C2. rsc.org For aziridines with alkyl substituents like the 2-methylpropyl group in (2S)-2-(2-Methylpropyl)aziridine, nucleophilic attack typically occurs at the less substituted C3 position via an S(_N)2-type mechanism. frontiersin.org This preference is primarily due to the steric bulk of the isobutyl group hindering attack at the C2 position.
The stereospecificity of the ring-opening reaction is another crucial feature. In an S(_N)2-type attack, the nucleophile approaches from the backside of the C-N bond, resulting in an inversion of configuration at the stereocenter. acs.org This stereospecificity allows for the transfer of chirality from the starting aziridine to the product, making chiral aziridines like this compound valuable precursors for the synthesis of enantiomerically pure compounds. acs.orgnih.gov For instance, the reaction of enantiopure aziridines with various nucleophiles can lead to the stereocontrolled synthesis of important molecules like γ-amino acids and their derivatives. acs.org
However, the regioselectivity can be altered by the presence of certain functional groups on the substituent or by the use of Lewis acids. frontiersin.orgresearchgate.net For example, if the alkyl substituent at C2 contains a γ-ketone, the ring opening with a water nucleophile in the presence of trifluoroacetic acid occurs at the C2 position. frontiersin.org Conversely, if the γ-ketone is replaced by a γ-silylated hydroxy group, the attack happens at the unsubstituted C3 position. frontiersin.org
The following table summarizes the general trends in regioselectivity for the nucleophilic ring opening of 2-substituted aziridines:
| Substituent at C2 | Nucleophile | Conditions | Predominant Site of Attack |
| Alkyl (e.g., isobutyl) | Most nucleophiles | Neutral or basic | C3 (less substituted) |
| Alkyl with γ-ketone | H₂O | Acidic (CF₃CO₂H) | C2 (substituted) |
| Alkyl with γ-silylated OH | H₂O | Acidic | C3 (less substituted) |
| Phenyl | Various | Varies | C2 (benzylic position) |
This table provides a generalized overview. Actual outcomes can vary based on specific substrates and reaction conditions.
Transition Metal-Catalyzed Ring Opening
Transition metal catalysis has emerged as a powerful tool to control the regioselectivity and stereospecificity of aziridine ring-opening reactions, often enabling transformations that are difficult to achieve with traditional methods. nih.govresearchgate.net
Palladium catalysts are particularly effective in promoting the regioselective and stereospecific ring opening of aziridines. acs.orgnih.gov These reactions typically proceed through an oxidative addition of the aziridine C-N bond to a Pd(0) complex, forming a π-allyl palladium intermediate. acs.orgnih.gov The subsequent reaction with a nucleophile is then directed by the palladium catalyst. acs.org
A key advantage of palladium catalysis is the ability to achieve high regioselectivity, often favoring attack at the more substituted carbon (C2), which is contrary to the typical outcome in non-catalyzed reactions of alkyl-substituted aziridines. acs.orgnih.gov This is attributed to the electronic and steric interactions between the palladium catalyst and the aziridine substrate during the oxidative addition step. acs.org Computational studies have shown that these interactions play a crucial role in determining the regioselectivity of the ring-opening event. acs.org
Furthermore, palladium-catalyzed ring-opening reactions are often stereospecific, proceeding with inversion of configuration at the carbon atom undergoing nucleophilic attack. acs.org This stereoinvertive pathway allows for the synthesis of enantioenriched products from chiral aziridines. For example, the palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines with arylboronic acids provides a synthetic route to enantioenriched β-phenethylamines. acs.org
The scope of nucleophiles in palladium-catalyzed aziridine ring-opening is broad and includes organoboron reagents for the formation of C-C, C-B, and C-Si bonds. acs.orgnih.gov Catalyst-controlled regiodivergent ring-opening reactions have also been developed, where the choice of ligand and additives can direct the reaction to selectively form different regioisomeric products. acs.org
The general mechanism for the palladium-catalyzed ring-opening cross-coupling of aziridines with organoboron reagents involves:
Oxidative addition of the aziridine to the Pd(0) catalyst. acs.org
Transmetalation with the organoboron reagent. acs.org
Reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. acs.org
Water has been found to play a crucial role in the transmetalation step by facilitating the formation of a Pd-hydroxide active intermediate. acs.org
Nickel catalysis has become a prominent method for C-H functionalization and cross-coupling reactions involving aziridines. nih.govrsc.org These reactions offer an efficient way to form new carbon-carbon and carbon-heteroatom bonds. nih.govdntb.gov.ua
Nickel-catalyzed C-H coupling of benzamides with aziridines allows for the direct synthesis of benzolactams. nih.gov This transformation proceeds through a C-H alkylation followed by an intramolecular amidation cascade, with the regioselectivity of the aziridine ring-opening being dependent on the substituents. nih.gov Importantly, reactions with chiral aziridines occur with inversion of configuration, suggesting an S(_N)2-type nucleophilic ring-opening pathway. nih.gov
Reductive cross-coupling reactions catalyzed by nickel are also a powerful tool for the functionalization of aziridines. princeton.eduacs.orgnih.gov For instance, the nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides proceeds via a stereoconvergent mechanism, enabling the synthesis of highly enantioenriched 2-arylphenethylamines from racemic aziridines using a chiral bioxazoline ligand. princeton.edu Similarly, the reductive coupling of aziridines with allylic chlorides provides access to β-allyl-substituted arylethylamines. acs.orgacs.org
Mechanistic studies suggest that nickel-catalyzed cross-coupling reactions of aziridines can proceed through different pathways. In some cases, an azametallacyclobutane intermediate is formed by the insertion of the nickel catalyst into the less hindered C-N bond of the aziridine. mdpi.com In other instances, particularly in photoredox/nickel dual catalytic systems, the aziridine is activated at a Ni(I) center via oxidative addition. nih.govchemrxiv.org
The following table provides examples of nickel-catalyzed coupling reactions with aziridines:
| Reaction Type | Aziridine Substrate | Coupling Partner | Catalyst System | Product |
| C-H/C-C Coupling | Aryl- and alkyl-substituted aziridines | Benzamides | Nickel catalyst | Benzolactams |
| Reductive Cross-Coupling | Styrenyl aziridines | Aryl iodides | Ni catalyst with chiral bioxazoline ligand | Enantioenriched 2-arylphenethylamines |
| Reductive Cross-Coupling | Arylaziridines | Allylic chlorides | NiCl₂(DME) / 6,6'-dimethyl-2,2'-bipyridine | β-allyl-substituted arylethylamines |
| Electrochemical Reductive Cross-Coupling | Aryl aziridines | Alkenyl bromides | Nickel catalyst with chiral bis(oxazoline) ligand | Enantioenriched β-aryl homoallylic amines |
Copper-catalyzed borylative ring opening of aziridines represents a direct method for the synthesis of β-aminoboronates, which are valuable compounds in medicinal chemistry. mdpi.com This transformation involves the reaction of an aziridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper catalyst. mdpi.comresearchgate.net
The regioselectivity of the copper-catalyzed borylative ring opening is influenced by the substituents on the aziridine ring. mdpi.com While the borylative ring opening of tosyl-protected aryl aziridines using palladium catalysis proceeds at the less substituted position, this method is ineffective for alkyl aziridines. mdpi.com For alkyl-substituted aziridines, copper catalysis is necessary to achieve the desired transformation. mdpi.com
Experimental and computational studies have shown that the reaction conditions, including the choice of copper salt and base, are crucial for the success of the borylative ring opening of alkyl aziridines. mdpi.com For example, using CuCl as the catalyst and t-BuOK as the base allows for the efficient borylative ring opening of a protected 2-isobutylaziridine (B1602037) derivative. mdpi.com
The proposed mechanism for the copper-catalyzed borylative ring opening of aziridines involves the formation of a copper-boryl species, which then acts as the nucleophile to open the aziridine ring. mdpi.com The coordination of the aziridine to the copper center is a key step that influences the regiochemical outcome. mdpi.com
Cobalt catalysts have also been employed for the ring-opening functionalization of aziridines. While less common than palladium, nickel, or copper catalysis, cobalt-based systems offer unique reactivity.
Research in this area is ongoing, with investigations into cobalt-catalyzed hydroarylation and other coupling reactions of aziridines. These methods aim to provide alternative and complementary approaches to the synthesis of functionalized amines from aziridine precursors.
Organocatalytic Ring Opening and Desymmetrization
The enantioselective desymmetrization of meso-aziridines, which are achiral compounds containing a plane of symmetry, has emerged as a powerful strategy for the synthesis of chiral amines. beilstein-journals.orgd-nb.info This process involves the ring-opening of the aziridine with a nucleophile, catalyzed by a small chiral organic molecule, known as an organocatalyst. beilstein-journals.org This approach offers a valuable alternative to metal-catalyzed transformations.
A variety of organocatalysts have been successfully employed in the desymmetrization of meso-aziridines. These include cinchona alkaloid derivatives, chiral phosphoric acids, chiral amino alcohols, thioureas, and guanidines. beilstein-journals.orgnih.gov For instance, the first organocatalytic enantioselective desymmetrization of meso-aziridines was achieved using cinchona-derived phase-transfer catalysts for the addition of arylthiols. beilstein-journals.orgd-nb.info The choice of organocatalyst and its specific structure, including the substituents, can have a significant impact on the enantioselectivity of the reaction. beilstein-journals.orgd-nb.info
The reaction conditions, such as the solvent and temperature, also play a crucial role in the success of the desymmetrization. For example, the desymmetrization of meso-aziridines with arylthiols using quinine-derived organocatalysts has been shown to perform well in chloroform (B151607) at room temperature, affording β-amino sulfides in high yields and with moderate enantioselectivities. beilstein-journals.orgd-nb.info In some cases, the presence of additives can influence the reaction outcome.
A notable advancement in this area is the organocatalytic desymmetrization of meso-aziridines through an intramolecular rearrangement, which avoids the need for an external nucleophile. d-nb.info This has been demonstrated with bicyclic meso-cyclopentanone aziridines, which rearrange to densely functionalized chiral cyclic ketones in the presence of a bifunctional thiourea (B124793) organocatalyst. d-nb.info This method provides access to valuable chiral building blocks that are not readily accessible through traditional intermolecular ring-opening strategies. d-nb.info
Table 1: Organocatalysts in the Desymmetrization of Meso-Aziridines
| Organocatalyst Type | Nucleophile | Substrate Example | Product Type | Ref. |
| Cinchona Alkaloid Derivatives | Arylthiols | meso-N-tosylaziridine | β-Amino Sulfides | beilstein-journals.orgd-nb.info |
| Chiral Phosphoric Acids | Trimethylsilyl (B98337) Phenylthiolate | meso-N-acylaziridines | β-(N-acylamino)phenyl Thioethers | beilstein-journals.org |
| Chiral Guanidines | Arylthiols | meso-N-3,5-dinitrobenzoylaziridine | β-(N-acylamino)aryl Thioethers | d-nb.info |
| Bifunctional Thiourea | (Intramolecular) | Bicyclic meso-cyclopentanone aziridine | 4-Aminocyclopentenones | d-nb.info |
Ring Opening with Carbon Nucleophiles
The ring-opening of aziridines with carbon-based nucleophiles is a fundamental transformation for the formation of new carbon-carbon bonds and the synthesis of a diverse array of functionalized amines. researchgate.net For non-activated aziridines like this compound, which lack an electron-withdrawing group on the nitrogen atom, activation is typically required to facilitate nucleophilic attack. This is often achieved by N-alkylation to form a more reactive aziridinium ion. nih.gov
The regioselectivity of the ring-opening reaction, whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon of the aziridine ring, is influenced by several factors, including the nature of the aziridine substituents, the nucleophile, and the reaction conditions. frontiersin.orgnih.gov In many cases, the ring-opening of 2-alkyl-substituted aziridines proceeds with a preference for nucleophilic attack at the less sterically hindered C3 position. researchgate.net
A variety of carbon nucleophiles have been employed in the ring-opening of aziridines. These include organometallic reagents such as Grignard reagents and organolithium compounds, as well as enolates and their equivalents. For instance, the alkylative ring-opening of aziridines can be achieved by activating the aziridine with an alkylating agent to form an aziridinium ion, which is then trapped by an external carbon nucleophile. nih.gov This strategy allows for the concomitant introduction of two new groups to the aziridine scaffold.
While specific examples for this compound are not extensively documented, studies on analogous 2-alkylaziridines provide valuable insights. For example, the reaction of 2-substituted N-activated aziridines with organocuprates generally leads to attack at the less substituted carbon.
Table 2: Ring Opening of 2-Alkyl-Aziridines with Carbon Nucleophiles
| Aziridine Substrate (General) | Carbon Nucleophile | Activating Agent | Product Type | Regioselectivity | Ref. |
| N-Alkyl-2-alkylaziridine | Grignard Reagents | Lewis Acid | γ-Amino Alcohol | Varies | nih.gov |
| N-Tosyl-2-alkylaziridine | Organocuprates | - | β-Alkylated Amine | Predominantly C3 attack | researchgate.net |
| N-Acyl-2-alkylaziridine | Enolates | Lewis Acid | γ-Amino Ketone | Varies | clockss.org |
| Non-activated 2-alkylaziridine | Allyl Iodide | Silver Triflate | N-Allyl-β-allylamine | - | nih.gov |
Ring Opening with Heteroatom Nucleophiles
The reaction of aziridines with heteroatom nucleophiles, such as those containing oxygen, nitrogen, and sulfur, is a highly effective method for the synthesis of valuable 1,2-amino-functionalized compounds. mdpi.com The regioselectivity of these reactions is a critical aspect, and it is often governed by the nature of the substituents on the aziridine ring and the nitrogen-protecting group. frontiersin.orgnih.gov
For activated aziridines, particularly those with an N-sulfonyl or N-acyl group, the ring-opening with heteroatom nucleophiles generally occurs with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom. clockss.orgnih.gov For example, the reaction of N-tosylaziridines with thiophenol proceeds with complete regioselectivity to afford β-amino sulfides. nih.gov Similarly, the ring-opening of N-tosylaziridines with alcohols and amines, often catalyzed by a Lewis or Brønsted acid, yields the corresponding β-amino ethers and 1,2-diamines, respectively. mdpi.com
In the case of non-activated aziridines like this compound, activation is necessary to promote the reaction with heteroatom nucleophiles. nih.gov This can be achieved through protonation of the nitrogen atom with an acid or by formation of an aziridinium ion with an electrophile. nih.govnih.gov The subsequent nucleophilic attack can then proceed, with the regioselectivity being dependent on the specific reaction conditions. For instance, the alkylative ring-opening of a non-activated aziridine with an alkylating agent in the presence of an azide (B81097) nucleophile can lead to the formation of a β-azido amine. nih.gov
Table 3: Ring Opening of Aziridines with Heteroatom Nucleophiles
| Aziridine Substrate (General) | Heteroatom Nucleophile | Conditions | Product Type | Regioselectivity | Ref. |
| N-Tosyl-2-alkylaziridine | Thiophenol | Room Temperature | β-Amino Sulfide (B99878) | C3 Attack | nih.gov |
| N-Acyl-2-alkylaziridine | Water | Acid Catalyst | β-Amino Alcohol | C3 Attack | mdpi.com |
| Non-activated 2-alkylaziridine | Sodium Azide | Alkylating Agent (e.g., MeOTf) | N-Alkyl-β-azido Amine | Varies | nih.gov |
| N-Sulfonylaziridine | Alcohols | Lewis Acid | β-Amino Ether | C3 Attack | organic-chemistry.org |
Ring Opening with Halide Nucleophiles (e.g., Fluoride)
The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly impact their biological properties. The ring-opening of aziridines with halide nucleophiles provides a direct route to vicinal haloamines, which are valuable synthetic intermediates. nih.gov
The regioselectivity of the ring-opening with halides is dependent on the substitution pattern of the aziridine and the nature of the activating group on the nitrogen atom. nih.gov For 2-alkyl-substituted aziridines, the reaction with fluoride (B91410) ions can lead to a mixture of regioisomers, with the ratio depending on the N-activating group. nih.gov In the case of aziridine-2-carboxylates, which possess a strong electron-withdrawing group at the C2 position, the ring-opening with fluoride occurs with high regioselectivity at the more substituted C2 carbon. nih.gov
The ring-opening of N-sulfonyl aziridines has been successfully achieved using trimethylsilyl halides in the presence of a chiral 1,2,3-triazolium chloride organocatalyst, affording chiral β-haloamines. nih.gov Continuous flow methodologies have also been developed for the ring-opening of N-sulfonyl aziridines with halide nucleophiles, offering a safer and more efficient alternative to batch processes. organic-chemistry.org
The reaction of chiral (2R,10R)-2-acyl-(10-phenylethyl)aziridines with acid chlorides leads to the formation of acylaziridinium ion intermediates. These intermediates are then opened by the chloride anion to yield β-amino-α-chlorocarbonyl compounds with high specificity. bioorg.org
Table 4: Ring Opening of Aziridines with Halide Nucleophiles
| Aziridine Substrate | Halide Source | Catalyst/Conditions | Product Type | Regioselectivity | Ref. |
| meso-N-p-tert-butylphenylsulfonylaziridines | Trimethylsilyl Chloride | Chiral 1,2,3-triazolium chloride | β-Chloroamine | - | nih.gov |
| N-Sulfonyl aziridines | Halide Salts | Continuous Flow | β-Haloamine | - | organic-chemistry.org |
| Activated aziridine-2-carboxylates | [18F]Fluoride | - | α-[18F]fluoro-β-alanine | C2 Attack | nih.gov |
| (2R,10R)-2-Acyl-(10-phenylethyl)aziridines | Acid Chlorides | - | β-Amino-α-chlorocarbonyl compound | C2 Attack | bioorg.org |
Influence of Protecting Groups on Ring-Opening Regioselectivity
The nature of the protecting group on the aziridine nitrogen atom exerts a profound influence on the reactivity and, most notably, the regioselectivity of nucleophilic ring-opening reactions. frontiersin.orgnih.gov Aziridines are broadly classified as "activated" or "non-activated" based on the electronic properties of the N-substituent.
Activated aziridines bear electron-withdrawing groups (EWGs) such as sulfonyl (e.g., tosyl, nosyl), acyl (e.g., benzoyl, acetyl), or carbamate (B1207046) (e.g., Boc, Cbz) groups. clockss.org These groups decrease the electron density on the nitrogen atom, making the aziridine ring more electrophilic and thus more susceptible to nucleophilic attack. clockss.org In general, the ring-opening of N-activated 2-alkyl-substituted aziridines with most nucleophiles proceeds via an SN2-type mechanism, with the nucleophile attacking the less sterically hindered carbon (C3). researchgate.net However, for N-acylaziridines, the regioselectivity can be influenced by the Lewis acid used, with some promoting attack at the more substituted carbon.
Non-activated aziridines, which have an N-alkyl or N-H group, are significantly less reactive towards nucleophiles. nih.gov Ring-opening of these aziridines typically requires prior activation of the nitrogen atom, for example, by protonation with a Brønsted acid or by reaction with a Lewis acid or an electrophile to form a reactive aziridinium ion. nih.govnih.gov The regioselectivity of the ring-opening of aziridinium ions is a complex interplay of steric and electronic factors. The attack can occur at either the C2 or C3 position, and the outcome is dependent on the substituents on the ring, the N-substituent, and the nature of the nucleophile. frontiersin.org For instance, in the alkylative ring-opening of non-activated aziridines, the regioselectivity can be tuned by the choice of solvent and nucleophile. nih.gov
The N-(2-picolinoyl) protecting group has been shown to be effective in promoting the ring-opening of aziridines by coordinating to a magnesium catalyst. researchgate.net This highlights how the protecting group can play an active role in the catalytic cycle beyond simply activating the aziridine ring.
Table 5: Influence of N-Protecting Group on Regioselectivity of Ring Opening of 2-Alkyl-Aziridines
| N-Protecting Group | Type | Typical Reactivity | General Regioselectivity with Nucleophiles | Ref. |
| Sulfonyl (e.g., Tosyl) | Activating (EWG) | High | Predominantly attack at the less substituted carbon (C3) | clockss.org |
| Acyl (e.g., Benzoyl) | Activating (EWG) | High | Generally attack at C3, but can be influenced by Lewis acids | clockss.org |
| Carbamate (e.g., Boc) | Activating (EWG) | Moderate | Generally attack at C3 | nih.gov |
| Alkyl (e.g., Benzyl) | Non-activating | Low (requires activation) | Varies depending on activation method and nucleophile | nih.govnih.gov |
| Picolinoyl | Activating/Directing | High (with catalyst) | Can direct regioselectivity through catalyst coordination | researchgate.net |
Rearrangements and Ring Expansions of Aziridines
Beyond ring-opening reactions, the inherent strain of the aziridine ring can be harnessed to drive various rearrangement and ring-expansion reactions, providing access to a wide range of other heterocyclic systems. acs.orgmdpi.com These transformations are often initiated by thermal, photochemical, or catalytic activation of the aziridine.
A significant class of rearrangements involves the conversion of vinyl-substituted aziridines. For example, chiral vinyl aziridines can undergo stereospecific ring expansion to afford chiral 3-pyrrolines in the presence of a copper catalyst. nih.govacs.org This method allows for the controlled synthesis of either cis- or trans-2,5-disubstituted 3-pyrrolines depending on the stereochemistry of the starting vinyl aziridine. nih.govacs.org The nature of the N-protecting group is crucial for the success of this transformation, with N-Boc protected aziridines undergoing the desired ring expansion, while other groups may lead to different reaction pathways. nih.gov
Ring expansion of aziridines can also be achieved through reaction with carbenes or carbene precursors. For instance, the rhodium-catalyzed reaction of N-acyl aziridines with vinyl diazoacetates can lead to the formation of vinyl azetidine (B1206935) derivatives. mdpi.com In a related process, the reaction of bicyclic aziridines with N-sulfonyl-1,2,3-triazoles, which serve as carbene precursors, results in the synthesis of dehydropiperazine derivatives. mdpi.com
Furthermore, aziridines can undergo rearrangements to form other three-membered rings. For example, 2-acyl-2H-azirines can rearrange to isoxazoles upon heating or photoirradiation. researchgate.net More complex rearrangements, such as the aza-quasi-Favorskii rearrangement, have been developed for the synthesis of highly substituted aziridines from β-aminoketone precursors via an azetidine intermediate. chemistryviews.org
1,3-Dipole Formation and Cycloadditions
A cornerstone of aziridine reactivity is their ability to function as precursors to azomethine ylides, which are valuable 1,3-dipoles. wikipedia.orgwikipedia.org The formation of an azomethine ylide from an aziridine typically involves the cleavage of the carbon-carbon bond of the three-membered ring. This process can be induced either thermally or photochemically. wikipedia.orgrsc.org The stereochemistry of the aziridine can be transferred to the azomethine ylide, particularly in thermal conrotatory ring-opening reactions. nih.gov
Once generated, azomethine ylides readily participate in [3+2] cycloaddition reactions with a wide variety of dipolarophiles, leading to the formation of five-membered nitrogen-containing heterocycles such as pyrrolidines and pyrrolines. wikipedia.orgnih.gov This transformation is a powerful tool for the rapid construction of molecular complexity, as it can generate multiple new stereocenters in a single step with high regio- and stereoselectivity. wikipedia.org
The scope of dipolarophiles that can be employed in these cycloadditions is broad and includes alkenes, alkynes, carbonyl compounds, and imines. nih.govnih.gov The reaction of azomethine ylides with alkenes and alkynes is a classic approach to the synthesis of substituted pyrrolidines and pyrrolines, respectively. wikipedia.org Cycloadditions with carbonyl compounds as dipolarophiles provide access to oxazolidine (B1195125) derivatives. nih.gov
Recent advances in this area include the use of photoredox catalysis to generate azomethine ylides from aziridines under mild conditions, expanding the scope and applicability of these cycloaddition reactions. nih.gov Furthermore, the thermal ring-opening of α-aziridinohydrazones has been shown to produce azavinyl azomethine ylides, which can undergo an unprecedented 1,5-electrocyclization to form imidazoles. nih.govresearchgate.net
Table 6: [3+2] Cycloaddition Reactions of Azomethine Ylides from Aziridines
| Aziridine Precursor | Ylide Generation | Dipolarophile | Product Heterocycle | Ref. |
| N-Aryl-2,3-dimethoxycarbonylaziridine | Thermal | Benzaldehyde | Oxazolidine | nih.gov |
| N-Substituted aziridines | Thermal/Photochemical | Alkenes | Pyrrolidine | wikipedia.orgwikipedia.org |
| N-Substituted aziridines | Photoredox Catalysis | Alkenes, Aldehydes | Pyrrolidine, Oxazolidine | nih.gov |
| α-Aziridinohydrazones | Thermal | (Intramolecular) | Imidazole | nih.govresearchgate.net |
Isomerization Reactions
Isomerization reactions of aziridines can proceed through various mechanisms, including thermal and metal-catalyzed pathways, often leading to the formation of synthetically useful enamines or other rearranged products. The specific outcome is highly dependent on the nature of the substituents on both the nitrogen and carbon atoms of the aziridine ring.
While specific studies on the isomerization of this compound are not extensively documented, general principles derived from related 2-alkyl-substituted aziridines provide significant insight into its expected reactivity. For instance, rhodium-catalyzed isomerizations of N-allyl aziridines have been shown to produce geometrically stable Z-enamines with high selectivity. researchgate.net This transformation is believed to proceed through a mechanism involving C-H activation and the formation of a five-membered cyclometallated rhodium intermediate, which then undergoes reductive elimination. researchgate.net
Another relevant transformation is the iridium-catalyzed isomerization of N-sulfonyl 2,2-disubstituted aziridines to form allylic amines. This process occurs under mild conditions and displays high selectivity for the allylic amine over the corresponding imine. Computational studies suggest a mechanism involving the formation of a carbocation intermediate after the aziridine coordinates to the unsaturated iridium catalyst. A subsequent metal-mediated tautomerization via γ-H elimination and N-H reductive elimination selectively yields the allylic amine.
The nature of the N-substituent also plays a crucial role in the isomerization of aziridines. For example, the dimerization and isomerization of α-lithiated terminal aziridines are dictated by the N-protecting group. While N-alkoxycarbonyl (Boc) protected aziridines undergo a nih.govconicet.gov.ar-migration to yield N-H trans-aziridinyl esters, those with N-organosulfonyl protection are prone to dimerization.
Based on these findings, it can be inferred that the isomerization of this compound would be highly dependent on the N-substituent and the reaction conditions, with the potential to form various isomeric products through carefully chosen catalytic systems.
Table 1: Examples of Isomerization Reactions of Aziridine Derivatives
| Aziridine Substrate | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| N-Allyl aziridines | Rhodium(I) hydride catalyst | Z-Enamines | researchgate.net |
| N-Sulfonyl 2,2-disubstituted aziridines | Iridium complex | Allylic amines | |
| N-Boc protected terminal aziridines (α-lithiated) | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | N-H trans-aziridinyl esters | |
| N-Sulfonyl protected terminal aziridines (α-lithiated) | Lithium dicyclohexylamide (LiNCy₂) | 2-Ene-1,4-diamines (dimerization) |
Mechanistic and Computational Investigations of Aziridine Chemistry
Mechanistic Studies of Aziridine (B145994) Ring-Opening Reactions
Stereochemical and Regiochemical Determinants in Ring Opening
The ring-opening of aziridines, such as (2S)-2-(2-Methylpropyl)aziridine, is a synthetically valuable transformation that proceeds with distinct stereochemical and regiochemical outcomes. These outcomes are intricately governed by a combination of factors including the nature of the N-substituent (activating group), the nucleophile, and the reaction conditions.
The presence of an activating group on the aziridine nitrogen is crucial for enhancing the ring's reactivity towards nucleophiles. nih.gov These electron-withdrawing groups stabilize the developing negative charge on the nitrogen atom as it becomes a better leaving group. nih.gov For 2-substituted aziridines, nucleophilic attack can occur at either of the two ring carbons, leading to two potential regioisomers.
In the case of this compound, which possesses a bulky isobutyl group at the C2 position, steric hindrance plays a significant role in directing the regioselectivity of the ring-opening reaction. Generally, under neutral or basic conditions where a strong nucleophile is employed, the reaction proceeds via an SN2 mechanism. This mechanism favors nucleophilic attack at the less sterically hindered carbon atom (C3). youtube.com However, the regioselectivity can be influenced by the nature of the activating group and the nucleophile. For instance, with acyl-activated aziridines, certain nucleophiles like azide (B81097), halide, or cyanide favor attack at the more substituted carbon (C2), while others, such as alcohols, prefer the less substituted carbon (C3). nih.gov
The stereochemistry of the ring-opening is also a key feature. In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of configuration at the center of attack. youtube.com Therefore, the ring-opening of a chiral aziridine can lead to the formation of stereochemically defined products. However, racemization can occur under certain conditions, for example, through base-catalyzed epimerization of the initially formed product, especially at elevated temperatures. nih.gov
The interplay of electronic and steric effects ultimately dictates the regiochemical outcome. While the isobutyl group in this compound presents significant steric bulk, electronic effects from substituents on the aziridine ring or the N-activating group can also influence the electrophilicity of the ring carbons. nih.gov
Table 1: Regioselectivity in the Ring Opening of Activated 2-Alkylaziridines with Various Nucleophiles
| N-Activating Group | 2-Alkyl Substituent | Nucleophile | Major Regioisomer | Reference |
| Tosyl | Methyl | Methanol (acidic) | Attack at C2 | nih.gov |
| Boc | Methyl | [¹⁸F]Fluoride | Attack at C2 | nih.gov |
| Cbz | Methyl | [¹⁸F]Fluoride | Attack at C2 | nih.gov |
| Acyl | Methyl | Azide | Attack at C2 | nih.gov |
| Acyl | Methyl | Alcohols | Attack at C3 | nih.gov |
This table presents data for 2-methylaziridine (B133172) as a proxy to illustrate the general principles of regioselectivity.
Radical vs. Polar Mechanisms
While the ring-opening of activated aziridines often proceeds through polar, SN2-type mechanisms, radical pathways can also be operative under specific conditions. The choice between a radical and a polar mechanism is influenced by the reaction initiators, the substituents on the aziridine ring, and the reaction conditions.
Polar mechanisms are characteristic of reactions involving nucleophiles and electrophiles. The formation of an aziridinium (B1262131) ion, either by N-protonation or N-alkylation, enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. nih.govnih.gov Lewis acids can also promote polar ring-opening by coordinating to the nitrogen atom. nih.gov
Radical-initiated ring-opening reactions of aziridines offer an alternative pathway to functionalized amines. These reactions can be initiated by radical initiators or through photolysis. nih.gov For instance, the formation of aziridinyl-N-carbonyl radicals can lead to ring-opening to generate 2-isocyanato radicals. rsc.org The regioselectivity of radical-mediated ring-opening is governed by the stability of the resulting radical intermediate. In the case of 2-substituted aziridinylmethyl radicals, computational studies have shown that the cleavage of the C-N bond is often favored when the C1 substituent is an alkyl group. nih.gov This preference is attributed to the stability of the resulting secondary radical.
The nature of the substituents on both the carbon and nitrogen atoms of the aziridine ring plays a critical role in determining the favored radical cleavage pathway (C-C vs. C-N bond cleavage). nih.gov For instance, a π-acceptor substituent at the C1 position can dramatically lower the energy barrier for C-C cleavage. nih.gov
The generation of radical cations from substituted aziridines, for example through pulse radiolysis, can also lead to spontaneous ring-opening. nih.gov The substitution pattern on the aziridine ring determines the structure and fate of the resulting radical cation. For N-alkyl substituted aziridines with a phenyl group on a ring carbon, oxidation can lead to the formation of azomethine ylide radical cations. nih.gov
Density Functional Theory (DFT) Calculations in Aziridine Research
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanisms of aziridine ring-opening reactions. DFT calculations provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the factors that control stereoselectivity and regioselectivity.
For the ring-opening of 2-alkyl-substituted aziridines like this compound, DFT can be employed to:
Determine Reaction Energetics: Calculate the activation barriers and reaction energies for both polar and radical ring-opening pathways. This allows for a prediction of the most favorable mechanism under a given set of conditions.
Analyze Transition State Structures: Optimize the geometries of transition states to understand the bonding changes that occur during the ring-opening process. For example, in an SN2 reaction, the transition state would show the incoming nucleophile and the departing nitrogen atom in a nearly linear arrangement with the carbon center.
Predict Regioselectivity: By comparing the activation energies for nucleophilic attack at the C2 and C3 positions, DFT can predict the major regioisomer. These calculations can take into account both steric and electronic effects of the substituents. For instance, DFT studies on the ring-opening of 2-methylaziridine have been used to investigate the preference for backside attack at the C3 carbon. nih.gov
Investigate the Role of Catalysts and Solvents: Model the effect of Lewis acids or solvents on the reaction mechanism and energetics. For example, DFT calculations have been used to study the role of copper catalysts in the borylative ring-opening of alkyl aziridines. mdpi.com
Table 2: Representative Applications of DFT in Aziridine Chemistry
| Studied System | Computational Method | Key Findings | Reference |
| 2-Aziridinylmethyl radicals | ONIOM(QCISD(T):B3LYP) | Substituent effects on C-C vs. C-N bond cleavage pathways. | nih.gov |
| 2-Methylaziridine + Methylamine | B3LYP/6-311G(d,p) | Preference for backside attack at C3; stepwise mechanism. | nih.gov |
| Copper-catalyzed borylation of alkyl aziridines | DFT | Rationalization of the role of the N-protecting group and reaction conditions. | mdpi.com |
Experimental Mechanistic Probes (e.g., Isotope Effects, Kinetic Studies)
To complement computational investigations, a variety of experimental techniques are employed to probe the mechanisms of aziridine ring-opening reactions. These methods provide crucial data that can support or refute proposed mechanisms.
Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for determining the bonding changes that occur in the transition state of a reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step. A primary KIE is observed when a bond to the isotopically labeled atom is cleaved, while a secondary KIE arises from changes in hybridization at the labeled position. Although specific KIE studies on this compound are not reported, this technique could be applied to determine, for example, whether C-H bond cleavage is involved in a particular ring-opening pathway.
Stereochemical Studies: The stereochemical outcome of a reaction provides significant mechanistic insight. As discussed in section 4.2.3, the observation of inversion of configuration at a stereocenter is strong evidence for an SN2 mechanism. Conversely, the formation of a racemic product from a chiral starting material might suggest an SN1-type mechanism involving a planar carbocation intermediate or a racemization process under the reaction conditions. nih.govyoutube.com
By combining the insights gained from stereochemical and regiochemical studies, computational modeling, and experimental probes such as kinetics and isotope effects, a detailed understanding of the reaction mechanisms of this compound can be achieved.
Applications of 2s 2 2 Methylpropyl Aziridine As a Chiral Building Block
Synthesis of Chiral Amines and Amino Alcohol Derivatives
The ring-opening of (2S)-2-(2-Methylpropyl)aziridine and its derivatives with various nucleophiles provides a direct and stereocontrolled route to chiral amines and amino alcohols. These products are crucial components in the synthesis of pharmaceuticals and other biologically active compounds.
The reaction of N-activated this compound, such as the N-tosyl derivative, with amine nucleophiles proceeds with high regioselectivity and stereospecificity. The nucleophilic attack typically occurs at the less substituted carbon of the aziridine (B145994) ring, leading to the formation of 1,2-diamines. This method allows for the creation of unique vicinal diamines with a fully substituted carbon center in a stereoselective manner under mild conditions. nih.govresearchgate.net The regioselectivity can be influenced by factors such as the solvent and the nature of the activating group on the nitrogen atom. rsc.org
Similarly, the reaction with oxygen nucleophiles, such as water or alcohols, often in the presence of a Lewis acid, yields chiral amino alcohols. These amino alcohols are valuable intermediates, for instance, in the synthesis of HIV protease inhibitors. nih.govnih.gov The stereochemistry of the starting aziridine directly translates to the stereochemistry of the resulting amino alcohol, making this a powerful tool for asymmetric synthesis.
Precursors for Substituted β-Amino Acids and Derivatives
This compound serves as a key precursor for the synthesis of substituted β-amino acids, which are important structural motifs in peptidomimetics and natural products. illinois.edu The synthesis of β-amino acids from aziridines can be achieved through various methods, including carboxylation and reductive ring-opening reactions.
One notable method involves the nickel-catalyzed carboxylation of N-substituted aziridines with carbon dioxide at atmospheric pressure. organic-chemistry.org This approach offers a direct route to β-amino acids with good functional group tolerance. illinois.edu Another strategy is the reductive ring-opening of aziridine-2-carboxylates. nih.gov While heteroatom nucleophiles typically attack the C3 position of aziridine-2-carboxylates to yield α-amino acids, the use of specific reducing agents like samarium diiodide can promote C-N bond cleavage to selectively produce β-amino esters. nih.govclockss.org The regioselectivity of this ring-opening is influenced by the activating group on the aziridine nitrogen. nih.gov
Furthermore, aziridine-γ-lactones, which can be derived from carbohydrates, offer a regioselective route to substituted β-amino acid precursors. mdpi.com Soft nucleophiles react at the C-2 position to afford these valuable building blocks. mdpi.com
Construction of Nitrogen-Containing Heterocycles
The inherent ring strain of this compound makes it an excellent substrate for ring-expansion and annulation reactions, providing access to a variety of larger nitrogen-containing heterocyclic systems.
Synthesis of Piperazine (B1678402) Derivatives
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry. nih.gov The synthesis of piperazine derivatives can be achieved through the dimerization of aziridines or by reacting them with suitable bis-electrophiles. For instance, the reaction of an N-substituted aziridine with a bis-(2-chloroethyl)amine derivative can lead to the formation of a piperazine ring. nih.gov While direct synthesis of piperazines from this compound is less commonly documented, its derivatives can be employed in multi-step sequences to construct these six-membered heterocycles. One general approach involves the reaction of an amine with a 1,2-dihaloethane derivative, and the chiral amine derived from the ring-opening of this compound could serve as the amine component in such a reaction.
Synthesis of Isoquinoline (B145761) Derivatives
Isoquinoline and its derivatives are an important class of alkaloids with a wide range of biological activities. wikipedia.org Aziridines have been utilized as precursors in the synthesis of isoquinolines. bas.bgresearchgate.net One strategy involves the reaction of N-tosyl aziridines with α-benzyl TosMIC derivatives in the presence of a Lewis acid like AlEt2Cl to yield isoquinolines. bas.bg Another approach is the rhodium-catalyzed synthesis of isoquinolines from N-acyl aziridines and internal alkynes, which proceeds through selective bond cleavage and subsequent C-H activation and cyclization. bas.bg The chiral center of this compound can be incorporated into the isoquinoline framework, leading to the synthesis of optically active isoquinoline derivatives. rsc.org
Formation of Isoindoline (B1297411) Derivatives
Isoindoline derivatives are another class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. The synthesis of isoindoline derivatives can be accomplished through the reaction of aziridines with appropriate precursors. For example, a synthetic route to chiral indolines involves the ring-opening and subsequent C-N cyclization of activated 2-haloaryl-aziridines. researchgate.net This strategy could be adapted to use a derivative of this compound to produce chiral isoindoline structures.
Access to Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis and are found in various natural products. bham.ac.ukmagtech.com.cnclockss.org The ring expansion of aziridines provides a viable route to azetidines. magtech.com.cn For example, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, which can be derived from aziridines, with sodium borohydride (B1222165) can lead to the formation of highly substituted azetidines through a reductive cyclization and rearrangement process. bham.ac.uk Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst, a methodology that can also be applied to the alkylation of aziridines to form functionalized azetidines. organic-chemistry.org
Stereoselective Incorporation of Nitrogen into Complex Molecules
Chiral aziridines, such as this compound, are highly valuable intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions. scispace.com This reactivity allows for the precise installation of a nitrogen-containing functional group, a common feature in a vast array of natural products and pharmaceuticals. The inherent ring strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack, a process that can be finely controlled to yield specific stereochemical outcomes. scispace.comsemanticscholar.org
The utility of chiral aziridines lies in their capacity to serve as synthetic equivalents of chiral amino alcohols or diamines. The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and the mechanism of the ring-opening reaction. researchgate.net Nucleophilic attack typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom being attacked. By carefully selecting the activating group on the aziridine nitrogen and the incoming nucleophile, chemists can direct the reaction to one of the two ring carbons with high selectivity. scispace.com
For N-activated aziridines, the regioselectivity of the ring-opening depends on the substituents on the ring carbons. Nucleophiles generally attack the less substituted carbon. researchgate.net This predictable reactivity makes chiral 2-alkylaziridines like this compound effective precursors for the synthesis of chiral amines and their derivatives with high enantiomeric purity. The isobutyl group at the C-2 position directs nucleophilic attack to the C-3 carbon, leading to the formation of chiral β-amino compounds.
The process of incorporating a protected amino-ethyl unit is a key application. researchgate.net This transformation is fundamental in building the backbones of many complex nitrogen-containing molecules. The stereoselective nature of the aziridine ring-opening ensures that the desired chirality is transferred from the building block to the more complex target molecule.
Role in Ligand Design for Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of effective chiral ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov Chiral aziridines have emerged as a compelling scaffold for the design of such ligands. semanticscholar.org The nitrogen atom of the aziridine ring, along with an additional donor atom incorporated into a side chain, can chelate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation. semanticscholar.orgnih.gov
In these ligand applications, the chiral center of the aziridine is positioned adjacent to the coordinating nitrogen atom, which can lead to effective transfer of stereochemical information during the catalytic cycle. semanticscholar.org A common strategy involves synthesizing bidentate ligands where the aziridine nitrogen acts as one coordination site and a second heteroatom, such as sulfur or phosphorus, provides the other. semanticscholar.org
For example, a series of bidentate N,S-ligands based on a chiral aziridine framework has been synthesized and successfully applied in asymmetric catalysis. semanticscholar.org These ligands combine a bulky group on the aziridine nitrogen (e.g., a trityl group) to provide steric hindrance with a tunable electronic environment on the sulfur atom. semanticscholar.org The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on a phenyl sulfide (B99878) moiety attached to the aziridine. semanticscholar.org This modulation affects the strength of the metal-ligand binding and, consequently, the enantioselectivity of the reaction. semanticscholar.org
The table below illustrates the performance of such aziridine-based N,S-ligands in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, demonstrating how electronic tuning of the ligand affects the enantiomeric ratio (e.r.) of the product.
Table 1: Performance of Chiral Aziridine-Sulfide Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand Substituent (at para-position of phenyl sulfide) | Enantiomeric Ratio (e.r.) of (S)-1-phenyl-1-propanol |
|---|---|
| NO₂ (electron-withdrawing) | 94.2:5.8 |
| H (neutral) | 88.5:11.5 |
| OCH₃ (electron-donating) | 83.9:16.1 |
Data sourced from studies on related chiral aziridine-sulfide ligands, illustrating the principle of electronic tuning. semanticscholar.org
The results indicate that a more electron-withdrawing group on the sulfur-containing part of the ligand enhances the N-Zn coordination by reducing the electron density on the sulfur atom, leading to higher enantioselectivity. semanticscholar.org This demonstrates the successful application of the chiral aziridine motif as a tunable platform for designing efficient ligands for asymmetric synthesis. While C₂-symmetric ligands have historically been dominant, these non-symmetrical, heterobidentate ligands derived from aziridines represent an increasingly important class in the development of asymmetric catalysis. nih.gov
Future Perspectives and Emerging Directions in 2s 2 2 Methylpropyl Aziridine Research
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The enantioselective synthesis of aziridines, including (2S)-2-(2-Methylpropyl)aziridine, remains a significant area of focus. While various transition metal-based catalysts, such as those involving rhodium, copper, manganese, iron, and cobalt, have proven effective in the asymmetric aziridination of olefins, the quest for catalysts that offer higher enantioselectivity, broader substrate scope, and milder reaction conditions continues. nih.govacs.org
Recent breakthroughs include the use of planar chiral rhodium indenyl catalysts for the enantioselective aziridination of unactivated terminal alkenes. acs.orgnih.gov These systems have demonstrated remarkable functional group tolerance and chemoselectivity, providing a range of enantioenriched chiral aziridines. acs.orgnih.gov Computational studies have been instrumental in elucidating the stepwise mechanism, where the enantioselectivity is determined by the steric interactions during the olefin insertion step. acs.org
Another promising approach involves substrate-directed catalysis, where a chiral catalyst interacts with a functional group on the substrate to control the stereochemical outcome. acs.org For instance, an ion-paired chiral "Sulfonesp" complex has been successfully employed in the asymmetric aziridination of alkenyl alcohols, offering a well-defined chiral pocket for the reaction to occur. acs.org This strategy has expanded the scope of asymmetric aziridination to include previously challenging unactivated di- and trisubstituted alkenes. acs.org
Future work in this area will likely focus on the design and synthesis of new chiral ligands and metal complexes to further refine enantiocontrol. The development of organocatalytic systems, which avoid the use of metals, also represents a key direction for more sustainable and environmentally friendly synthetic methods. nih.gov
Exploration of New Reaction Pathways and Reactivity Modes
The strained three-membered ring of this compound makes it susceptible to a variety of ring-opening reactions, providing access to a diverse array of chiral nitrogen-containing compounds. clockss.orgresearchgate.net The regioselectivity of these reactions, which dictates whether the nucleophile attacks the substituted or unsubstituted carbon of the aziridine (B145994) ring, is a critical aspect that continues to be explored. nih.govscilit.com
The nature of the substituent on the aziridine nitrogen plays a crucial role in its reactivity. bioorg.org Electron-withdrawing groups activate the ring towards nucleophilic attack, while electron-donating groups can render it more inert. bioorg.orgbaranlab.org Researchers are investigating new methods to control the regioselectivity of ring-opening reactions through the strategic choice of catalysts, solvents, and activating groups. For example, Lewis acids can be used to promote ring-opening, and the specific Lewis acid can influence the site of nucleophilic attack. researchgate.net
Beyond simple ring-opening, the exploration of cascade reactions and cycloadditions involving this compound is a burgeoning area. For instance, the reaction of aziridines with carbon dioxide to form oxazolidinones has been studied computationally, revealing the influence of catalysts and solvents on the reaction mechanism and regioselectivity. nih.govresearchgate.net The development of divergent reaction pathways, where a single aziridine precursor can be transformed into multiple distinct products, is also a key objective. nih.gov
A notable example of exploring new reactivity is the "self-opening" of chiral aziridines, where one aziridine molecule acts as a nucleophile to open another, leading to the formation of 1-(2-aminoalkyl)aziridines with high stereoselectivity. researchgate.netumich.edu This transformation highlights the potential for discovering novel and unexpected reactivity modes of these strained heterocycles.
Advancements in Computational Modeling for Predictive Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of reactions involving aziridines. nih.govresearchgate.netresearchgate.net DFT calculations can provide detailed insights into reaction mechanisms, transition state geometries, and the factors that govern stereoselectivity. acs.orgmdpi.com
For instance, computational studies have been used to elucidate the mechanism of rhodium-catalyzed aziridination, revealing that the enantioselectivity arises from steric clashes in the transition state. acs.org Similarly, DFT studies on the reaction of aziridines with CO2 have shed light on the reaction pathways and the influence of catalysts and solvents on the formation of different oxazolidinone isomers. nih.govresearchgate.net
The development of more accurate and efficient computational models is a key future direction. rsc.org These models will enable the in silico screening of catalysts and reaction conditions, accelerating the discovery of new and improved synthetic methods. nih.gov By combining experimental data with computational predictions, researchers can develop quantitative models that correlate catalyst structure and reaction parameters with enantioselectivity, providing a powerful tool for rational catalyst design. nih.gov
Future computational work will likely focus on:
Developing predictive models for the regioselectivity of aziridine ring-opening reactions with a wider range of nucleophiles.
Modeling more complex reaction systems, such as cascade reactions and multicomponent reactions involving aziridines.
Improving the accuracy of calculations for systems with subtle non-covalent interactions that can influence reactivity and selectivity. nih.gov
Integration of this compound in Divergent Synthesis Strategies
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for biological screening. nih.govnih.gov The unique structural and reactive properties of this compound make it an ideal building block for DOS. Its ability to undergo a variety of stereospecific ring-opening and ring-expansion reactions allows for the creation of a wide range of molecular scaffolds from a single chiral precursor. princeton.edu
The integration of this compound into divergent synthesis strategies involves designing reaction sequences where the choice of reagents and reaction conditions dictates the final product. For example, the reaction of an aziridinium (B1262131) ylide, generated from an aziridine, can lead to different products depending on the reaction conditions, showcasing divergent reactivity. nih.gov
Future research in this area will focus on developing new divergent reaction pathways that exploit the reactivity of this compound. This could involve the use of novel catalysts to control the outcome of a reaction or the design of substrates that can undergo programmable transformations. The ultimate goal is to create a "molecular toolkit" based on this compound that allows for the efficient and systematic synthesis of diverse libraries of chiral compounds for applications in drug discovery and materials science. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
